Welcome to the BenchChem Online Store!
molecular formula C9H17N3O2 B8565636 tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

Cat. No. B8565636
M. Wt: 199.25 g/mol
InChI Key: QRCDHLUHNINTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552205B2

Procedure details

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.44 g, 13.40 mmol) was dissolved in dry EtOH (33 mL). Sodium ethoxide (21 wt % in EtOH solution, 10.70 mL, 22.80 mmol)) was added and the reaction was stirred for 1 h at room temperature under an atmosphere of dry argon. To the light yellow solution was added solid NH4Cl (2.94 g, 55 mmol) followed by 7 M NH3 in MeOH (8.08 mL, 56.60 mmol). The reaction was capped and allowed to stir for 16 h. The turbid suspension was filtered using MeOH to rinse. The filtrate was concentrated in vacuo and the solid residue was re-suspended in dry EtOH. The solids were filtered off, rinsing with EtOH. The filtrate was concentrated to give 2.91 g of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester as a light yellow solid. m/z 200.48 [M+1]+
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8.08 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1([C:11]#[N:12])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[O-]CC.[Na+].[NH4+:18].[Cl-].N.CO>CCO>[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1([C:11](=[NH:18])[NH2:12])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C#N)=O
Name
Quantity
33 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
2.94 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
8.08 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h at room temperature under an atmosphere of dry argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was capped
STIRRING
Type
STIRRING
Details
to stir for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The turbid suspension was filtered
WASH
Type
WASH
Details
to rinse
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
rinsing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.